molecular formula C17H12F3N3O2S B11006210 4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide

4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11006210
M. Wt: 379.4 g/mol
InChI Key: NPIFVKTYBTZWLH-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiadiazole ring, methoxyphenyl, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using thionyl chloride or phosphorus pentachloride.

    Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl derivative reacts with the thiadiazole intermediate.

    Attachment of the Trifluoromethylphenyl Group: This is usually done via a coupling reaction, such as a Suzuki or Heck reaction, where the trifluoromethylphenyl group is introduced to the thiadiazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, potentially leading to the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.

    4-(4-Trifluoromethylphenyl)-1,2,3-thiadiazole-5-carboxamide: Lacks the methoxy group, potentially altering its interaction with biological targets.

    4-(4-Methoxyphenyl)-N-phenyl-1,2,3-thiadiazole-5-carboxamide: Lacks the trifluoromethyl group, which may influence its pharmacokinetic properties.

Uniqueness

4-(4-Methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of both methoxy and trifluoromethyl groups. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable molecule for various applications.

Properties

Molecular Formula

C17H12F3N3O2S

Molecular Weight

379.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide

InChI

InChI=1S/C17H12F3N3O2S/c1-25-13-8-2-10(3-9-13)14-15(26-23-22-14)16(24)21-12-6-4-11(5-7-12)17(18,19)20/h2-9H,1H3,(H,21,24)

InChI Key

NPIFVKTYBTZWLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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